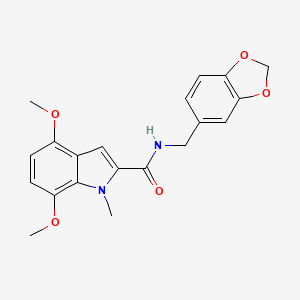

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzodioxole moiety and a carboxamide group attached to an indole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by reacting catechol with methylene chloride in the presence of a base such as potassium carbonate.

Indole Synthesis: The indole ring can be synthesized via a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Coupling Reaction: The benzodioxole moiety is then coupled with the indole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or indole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodioxole or indole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.

Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the indole structure and functional groups.

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar indole derivatives with variations in the heteroaryl moieties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antidiabetic and anticancer properties, as well as its mechanism of action.

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety and an indole carboxamide framework. Its molecular formula is C20H23N2O4 with a molecular weight of 341.402 g/mol. The structural characteristics contribute to its biological activity.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, including this compound. Notably, the compound has been shown to inhibit α-amylase, an enzyme crucial for carbohydrate digestion.

Key Findings:

- Inhibition of α-amylase : The compound exhibited potent inhibition with an IC50 value of 0.68 µM, indicating strong potential for managing blood glucose levels by preventing carbohydrate breakdown .

- In Vivo Efficacy : In a streptozotocin-induced diabetic mouse model, the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .

Anticancer Activity

The anticancer properties of this compound have also been investigated. It was evaluated against various cancer cell lines to assess its cytotoxic effects.

Key Findings:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects across several cancer cell lines with IC50 values ranging from 26 µM to 65 µM, suggesting it may serve as a potential anticancer agent .

- Selectivity : Importantly, it showed negligible toxicity towards normal cells (IC50 > 150 µM), indicating a favorable safety profile for therapeutic applications .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- α-Amylase Inhibition : By inhibiting α-amylase activity, the compound reduces the conversion of starches into sugars, thereby lowering postprandial glucose levels.

- Cell Cycle Arrest and Apoptosis : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells and promote apoptosis through mitochondrial pathways.

- Impact on Insulin Signaling : The modulation of insulin signaling pathways may also be a contributing factor to its antidiabetic effects.

Data Table

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| α-Amylase Inhibition | 0.68 | Enzyme |

| Cancer Cell Lines | 26 - 65 | Various |

| Normal Cells | >150 | Safety Profile |

Case Study 1: Antidiabetic Effects in Mice

In a controlled study involving diabetic mice treated with this compound:

- Objective : To evaluate the hypoglycemic effect.

- Results : Significant reduction in blood glucose levels was observed compared to control groups.

Case Study 2: Cytotoxicity Assessment

A series of in vitro assays were conducted on various cancer cell lines:

- Objective : To determine cytotoxic effects.

- Results : The compound exhibited selective cytotoxicity against cancer cells while sparing normal cells.

Properties

Molecular Formula |

C20H20N2O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4,7-dimethoxy-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C20H20N2O5/c1-22-14(9-13-15(24-2)6-7-17(25-3)19(13)22)20(23)21-10-12-4-5-16-18(8-12)27-11-26-16/h4-9H,10-11H2,1-3H3,(H,21,23) |

InChI Key |

ZZJQDIDNVHONCT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.